Absence of Intramolecular π–π or C–H···π Stacking: Contrast with the Trimethylene-Linked Phthalimide Analog
X-ray diffraction analysis directly demonstrates that the title compound (I) does not exhibit any intramolecular arene‑arene or C–H···π interactions between the pyrazolo[3,4-d]pyrimidine core and the terminal phenoxy ring [2]. This contrasts sharply with the trimethylene‑linked analog 4,6‑bis(methylsulfanyl)‑1‑phthalimidopropyl‑1H‑pyrazolo[3,4‑d]pyrimidine (VI), which adopts an unusual folded conformation driven by an intramolecular C–H···π interaction between the 6‑methylsulfanyl group and the phthalimide phenyl ring [1]. The absence of intramolecular stacking in (I) is a direct consequence of the tetramethylene linker, whose length disfavors the folded geometry observed for propylene‑linked congeners [2].
| Evidence Dimension | Presence of intramolecular C–H···π or π–π interaction |
|---|---|
| Target Compound Data | No intramolecular stacking detected; all geometry calculations confirm an extended molecular conformation [2]. |
| Comparator Or Baseline | 4,6-Bis(methylsulfanyl)-1-phthalimidopropyl-1H-pyrazolo[3,4-d]pyrimidine (VI): intramolecular C–H···π interaction confirmed between 6-methylsulfanyl and phthalimide phenyl groups [1]. |
| Quantified Difference | Qualitative binary difference: folded (VI) vs. extended (I); no partial occupancy or disorder obscures the interpretation [1] [2]. |
| Conditions | Single-crystal X-ray diffraction at 293 K; Mo Kα radiation; structures solved and refined using SHELXTL [2] [1]. |
Why This Matters
Researchers requiring a strictly extended, non-stacked pyrazolo[3,4-d]pyrimidine reference structure cannot use the trivalent‑linker analogs because they adopt a fundamentally different intramolecular geometry that would confound comparative conformational or docking studies.
- [1] Avasthi, K., Farooq, S. M., Bal, C., Kumar, R., Tewari, A. K. & Maulik, P. R. (2003). Acta Crystallogr. C, 59, o409–o412. View Source
- [2] Avasthi, K., Bal, C., Sharon, A. & Maulik, P. R. (2003). Acta Crystallogr. C, 59, o494–o495. View Source
